molecular formula C9H10FNO4 B1672908 Fluorodopa (18F) CAS No. 92812-82-3

Fluorodopa (18F)

Katalognummer: B1672908
CAS-Nummer: 92812-82-3
Molekulargewicht: 214.18 g/mol
InChI-Schlüssel: PAXWQORCRCBOCU-RPDRGXCHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Fluorodopa (18F), also known as 6-fluoro-(18F)-L-3,4-dihydroxyphenylalanine, is a fluorinated analog of levodopa. It is primarily used as a radiotracer in positron emission tomography (PET) to visualize dopaminergic nerve terminals in the striatum. This compound is particularly valuable in the evaluation of Parkinsonian syndromes and other neurodegenerative diseases .

Vorbereitungsmethoden

Fluorodopa (18F) kann über zwei Hauptwege synthetisiert werden: den elektrophilen Weg und den nukleophilen Weg.

In der industriellen Produktion wird der nukleophile Weg aufgrund seiner höheren spezifischen Aktivität und Effizienz oft bevorzugt.

Wissenschaftliche Forschungsanwendungen

Neurological Applications

1.1 Diagnosis of Parkinsonian Syndromes

Fluorodopa (18F) is extensively used in the diagnosis of Parkinsonian syndromes, which include conditions characterized by the degeneration of dopaminergic neurons in the striatum. The compound is administered intravenously prior to PET scans, allowing clinicians to visualize and assess the integrity of dopaminergic nerve terminals.

  • Clinical Trials : A pivotal study involving 56 patients demonstrated that Fluorodopa (18F) PET imaging significantly enhanced diagnostic accuracy when compared to clinical standards established 6-9 months post-imaging. The study reported a high positive predictive value, confirming its utility in clinical settings .

1.2 Evaluation of Neuroendocrine Tumors

Recent research has expanded the applications of Fluorodopa (18F) beyond movement disorders to include neuroendocrine tumors. Its ability to localize and characterize these tumors has been highlighted in multiple studies:

  • Case Studies : A review indicated that Fluorodopa (18F) PET was effective in distinguishing low-grade from high-grade gliomas, with sensitivity rates ranging from 85% to 100% . Another study showed that it could accurately delineate tumor boundaries in gliomas involving the basal ganglia, providing critical insights for surgical planning .

Oncological Applications

2.1 Imaging of Brain Tumors

Fluorodopa (18F) has shown promise in the detection and characterization of brain tumors, particularly those with neuroendocrine differentiation such as carcinoids and gastroenteropancreatic tumors.

  • Research Findings : A meta-analysis demonstrated that Fluorodopa (18F) PET outperformed other amino acid tracers like 11C-MET and 18F-FET in terms of sensitivity and specificity for tumor progression assessment . This capability is particularly valuable in cases where conventional imaging fails to identify tumors.

2.2 Other Malignant Diseases

Emerging evidence suggests that Fluorodopa (18F) may also be beneficial in imaging other malignancies, including pheochromocytoma and pancreatic adenocarcinoma. Enhanced synthesis techniques have improved the yield and purity of Fluorodopa (18F), facilitating its use in these contexts .

Summary Table: Applications of Fluorodopa (18F)

Application AreaSpecific Use CasesKey Findings/Outcomes
NeurologyDiagnosis of Parkinsonian syndromesHigh diagnostic accuracy; enhances clinical certainty
OncologyImaging neuroendocrine tumorsSuperior sensitivity over other tracers; aids surgical planning
Brain TumorsDetection and characterizationEffective in delineating tumor boundaries; high predictive value
Other Malignant DiseasesPheochromocytoma, pancreatic adenocarcinomaExpanding application spectrum due to improved synthesis methods

Vergleich Mit ähnlichen Verbindungen

Fluorodopa (18F) wird häufig mit anderen Radiotracern verglichen, die in der PET-Bildgebung verwendet werden, wie z. B.:

    Fluorodesoxyglucose (18F-FDG): Wird zur Bildgebung des Glukosemetabolismus in verschiedenen Geweben verwendet.

    Fluorothymidin (18F-FLT): Wird zur Bildgebung der Zellproliferation verwendet.

    Fluoromisonidazol (18F-FMISO): Wird zur Bildgebung von Hypoxie in Tumoren verwendet.

Fluorodopa (18F) ist einzigartig in seiner Fähigkeit, gezielt dopaminerge Neuronen anzusprechen, was es besonders wertvoll für die Untersuchung neurodegenerativer Erkrankungen macht .

Biologische Aktivität

Fluorodopa (18F), also known as 6-[^18F]fluoro-L-DOPA or FDOPA, is a radiopharmaceutical used primarily in positron emission tomography (PET) imaging to assess dopaminergic function in the brain. This compound is particularly significant in diagnosing and monitoring Parkinsonian syndromes and certain types of brain tumors. This article will explore its biological activity, pharmacokinetics, pharmacodynamics, and clinical applications, supported by data tables and research findings.

1. Overview of Fluorodopa (18F)

Fluorodopa is a derivative of L-DOPA that has been labeled with the radioactive isotope fluorine-18. It serves as a precursor for dopamine and crosses the blood-brain barrier via the large neutral amino acid transporter (LAT1). Once inside the brain, FDOPA is decarboxylated by aromatic amino acid decarboxylase (AAAD) to produce fluorodopamine, which is then stored in dopaminergic neurons.

2. Pharmacokinetics

The pharmacokinetics of Fluorodopa (18F) involves its absorption, distribution, metabolism, and excretion. Key findings include:

  • Biodistribution : Studies indicate significant uptake in the striatum, kidneys, and pancreas . The compound exhibits a bi-exponential elimination profile with two biological half-lives: approximately 12 hours (67-94% of activity) and 1.7–3.9 hours (6-33% of activity) .
  • Excretion : Approximately 50% of the radioactivity is eliminated through the kidneys within 0.7 hours, with the remaining 50% excreted over 12 hours .

Table 1: Pharmacokinetic Parameters of Fluorodopa (18F)

ParameterValue
Biological Half-Life12 hours / 1.7–3.9 hours
Kidney Excretion Half-Life0.7 hours / 12 hours
Uptake in StriatumSignificant
MetabolismConverted to fluorodopamine

3. Pharmacodynamics

The pharmacodynamics of Fluorodopa (18F) relates to its effects on biological systems:

  • Dopaminergic Activity : In patients with Parkinson's disease, FDOPA uptake correlates with dopaminergic neuron integrity. Studies show reduced FDOPA uptake in the putamen and caudate nucleus, associated with cognitive impairment .
  • Schizophrenia : Elevated turnover rates of fluorodopamine have been observed in untreated schizophrenia patients, indicating altered dopaminergic activity .

Table 2: Key Pharmacodynamic Findings

ConditionFDOPA Uptake Observations
Parkinson's DiseaseReduced uptake in putamen (36% of control mean)
SchizophreniaNearly twofold increase in striatal turnover rates

4. Clinical Applications

Fluorodopa (18F) is primarily used for:

  • Diagnosis of Parkinsonian Syndromes : It helps visualize dopaminergic nerve terminals in patients suspected of having Parkinson's disease .
  • Tumor Imaging : Recent studies suggest that FDOPA PET can differentiate between low-grade and high-grade gliomas effectively. A meta-analysis showed a pooled sensitivity of 85–100% for tumor progression detection .

Case Study Example

A study involving 28 patients with Parkinson's disease demonstrated that reduced FDOPA uptake correlated with cognitive impairments assessed through neuropsychological tests. The severity of motor symptoms was negatively correlated with FDOPA uptake in both the putamen and caudate nucleus .

5. Conclusion

Fluorodopa (18F) plays a crucial role in neuroimaging, particularly for assessing dopaminergic function in neurological disorders such as Parkinson's disease and schizophrenia. Its ability to cross the blood-brain barrier and its specific uptake patterns make it an invaluable tool for clinicians seeking to diagnose and monitor these conditions effectively.

Eigenschaften

CAS-Nummer

92812-82-3

Molekularformel

C9H10FNO4

Molekulargewicht

214.18 g/mol

IUPAC-Name

(2S)-2-amino-3-(2-(18F)fluoranyl-4,5-dihydroxyphenyl)propanoic acid

InChI

InChI=1S/C9H10FNO4/c10-5-3-8(13)7(12)2-4(5)1-6(11)9(14)15/h2-3,6,12-13H,1,11H2,(H,14,15)/t6-/m0/s1/i10-1

InChI-Schlüssel

PAXWQORCRCBOCU-RPDRGXCHSA-N

SMILES

C1=C(C(=CC(=C1O)O)F)CC(C(=O)O)N

Isomerische SMILES

C1=C(C(=CC(=C1O)O)[18F])C[C@@H](C(=O)O)N

Kanonische SMILES

C1=C(C(=CC(=C1O)O)F)CC(C(=O)O)N

Aussehen

Solid powder

Key on ui other cas no.

92812-82-3

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

(18)F-dopa
18F-FDOPA
2-fluoro-5-hydroxytyrosine
3,4-dihydroxy-6-fluorophenylalanine
3-(2-fluoro-(18)F-4,5-dihydroxyphenyl)-L-alanine
6-(18F)fluoro-L-3,4-dihydroxyphenylalanine
6-(18F)fluoro-L-DOPA
6-fluoro-DOPA
6-fluorodopa
fluorodopa
fluorodopa F 18
fluorodopa F 18, (18)F-labeled cpd
fluorodopa F-18

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fluorodopa (18F)
Reactant of Route 2
Fluorodopa (18F)
Reactant of Route 3
Fluorodopa (18F)
Reactant of Route 4
Fluorodopa (18F)
Reactant of Route 5
Fluorodopa (18F)
Reactant of Route 6
Fluorodopa (18F)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.